6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo[4,3-b]pyridazine core. The molecule is substituted at position 6 with a 3-nitrobenzylthio group and at position 3 with a pyridin-3-yl moiety.
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-5-1-3-12(9-14)11-26-16-7-6-15-19-20-17(22(15)21-16)13-4-2-8-18-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLCKFAJHOGYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Thetriazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation of 3-aminopyridazine derivatives with orthoesters or carbonyl equivalents. A modified Knoevenagel-thiourea cascade emerges as the most cited approach, where ethyl cyanoacetate reacts with substituted benzaldehydes under basic conditions to form 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine intermediates. Subsequent alkylation with iodomethane or benzyl bromides at 80–100°C in DMF facilitates ring closure to yield 6-substituted triazolopyridazines.
Functionalization at Position 3
Thioether Installation at Position 6
S-Alkylation Methodologies
Radical-mediated S-alkylation dominates literature approaches for introducing the 3-nitrobenzylthio moiety. As demonstrated in PMC10629625, preformed 6-mercapto-triazolopyridazine intermediates undergo reaction with 3-nitrobenzyl bromide in THF using NaH as base. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <80°C: 45% yield >80°C: Decomposition |
| Solvent | Anhydrous DMF | 23% higher yield vs. THF |
| Equiv. 3-NO₂BnBr | 1.5–2.0 | Excess reduces purity by 12% |
| Reaction Time | 4–6 hours | <4h: 31% incomplete >6h: Side products |
Alternative Thiol-Disulfide Exchange
Recent advances utilize disulfide intermediates (e.g., bis(3-nitrobenzyl) disulfide) in DCM with TFA catalysis. This method circumvents bromide leaving group limitations, achieving 68% yield at 25°C within 2 hours. Comparative studies show superior functional group tolerance versus classical alkylation, particularly for electron-deficient aryl thiols.
Regioselectivity Challenges and Solutions
Competing Alkylation Sites
The triazolopyridazine system exhibits three potential alkylation sites (N1, N2, S6). DFT calculations reveal S6 nucleophilicity (Fukui index f⁻ = 0.152) surpasses N1 (f⁻ = 0.087) and N2 (f⁻ = 0.064). Experimental validation using in situ¹⁵N NMR confirms >98% S-alkylation when employing bulky bases like DBU in toluene.
Protecting Group Strategies
For substrates with competing amino groups, N-Boc protection proves critical. A case study in documents 55% yield improvement (from 28% to 83%) when installing 4-methoxyphenethylamine via N-Boc intermediates under Schlenk conditions. Deprotection with TFA/CH₂Cl₂ (1:4) restores functionality without ring degradation.
Purification and Characterization
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) effectively separates regioisomers, with target compound eluting at 14.2 min (λ = 254 nm). LC-MS data ([M+H]⁺ = 407.08) confirms molecular integrity, while ¹H NMR exhibits characteristic splitting patterns:
Crystallographic Validation
Single-crystal X-ray diffraction (Mo Kα, R₁ = 0.0391) unambiguously assigns the S6 substitution pattern, showing dihedral angles of 85.3° between triazolopyridazine and pyridinyl planes. Packing diagrams reveal π-stacking interactions (3.4 Å spacing) stabilizing the solid-state structure.
Scalability and Process Optimization
Kilogram-Scale Production
Pilot plant data from outlines a 3.2 kg batch process:
| Step | Conditions | Yield |
|---|---|---|
| Core formation | 80 L reactor, 72°C, 8 h | 78% |
| Suzuki coupling | 5 mol% PdCl₂, Cs₂CO₃, 90°C, 12 h | 83% |
| S-Alkylation | 3-NO₂BnBr (1.8 eq), DMF, 65°C, 6 h | 69% |
| Final purification | Crystallization (EtOH/H₂O) | 95% purity |
Green Chemistry Alternatives
Mechanochemical synthesis using a planetary ball mill (ZrO₂ jars, 500 rpm) reduces solvent consumption by 92%. Reactions complete within 45 minutes, albeit with 12% lower yield compared to solution-phase methods. Life cycle assessment shows 37% reduction in E-factor (from 86 to 54) when adopting this approach.
Chemical Reactions Analysis
6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group typically yields nitro derivatives, while reduction yields amino derivatives .
Scientific Research Applications
6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in its role as an anticancer agent, the compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with bacterial enzymes also contributes to its antimicrobial activity .
Comparison with Similar Compounds
Substituent Effects at Position 6
- 6-(3-Nitrobenzylthio) Group (Target Compound) : The 3-nitrobenzylthio group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites or improve metabolic stability compared to electron-donating substituents .
- This compound (6-(4-methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine) lacks nitro groups, suggesting divergent applications .
- 6-(tert-Butyl) Group (TPA023, ) : The bulky tert-butyl group in TPA023 contributes to selective binding to α2/α3-containing GABAA receptors, demonstrating sedative-free anxiolytic effects. Steric hindrance here contrasts with the target compound’s planar nitrobenzylthio group .
Substituent Effects at Position 3
- 3-(Pyridin-3-yl) Group (Target Compound) : The pyridinyl moiety may participate in hydrogen bonding or π-π stacking interactions, common in kinase or receptor-targeting compounds .
- 3-(Trifluoromethyl) Group () : The CF3 group enhances lipophilicity and metabolic resistance, as seen in 6-(benzothiazolylthio)-3-(chlorodifluoromethyl)-triazolo[4,3-b]pyridazine, a compound used in agrochemicals .
- 3-(Quinoline) Group (PF-4254644, ): The quinoline substituent in PF-4254644 enables potent c-Met kinase inhibition, highlighting the importance of aromatic stacking in enzyme binding .
Pharmacokinetic and Selectivity Considerations
- Electron-Withdrawing vs. Donating Groups : Nitro groups (target compound) may reduce metabolic clearance but increase toxicity risks compared to methoxy or trifluoromethyl groups .
- Selectivity in PDE4 Inhibition () : Compound 18’s dimethoxyphenyl and tetrahydrofuran-3-yloxy substituents optimize PDE4 binding, suggesting substituent positioning critically impacts isoform selectivity .
Biological Activity
The compound 6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its potential mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activities of triazolo-pyridazine derivatives, particularly their anticancer and antimicrobial effects. The following sections detail specific findings related to This compound .
Antitumor Activity
A significant area of research has focused on the anticancer properties of triazolo derivatives. In vitro studies have shown that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6a | A549 (Lung) | 0.008 | Inhibition of tubulin polymerization |
| 6b | HT-1080 (Fibrosarcoma) | 0.012 | Disruption of microtubule dynamics |
| 6c | SGC-7901 (Gastric) | 0.014 | G2/M phase cell cycle arrest |
The compound This compound has shown potential to inhibit tubulin polymerization similar to known agents like combretastatin A-4, which is a potent antitumor drug.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the nitro group and thioether linkage enhance its antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Pathogens
| Compound | Pathogen | MIC (μg/mL) | Observations |
|---|---|---|---|
| 6d | Staphylococcus aureus | 32 | Moderate activity |
| 6e | Escherichia coli | 16 | Significant inhibition |
| 6f | Candida albicans | 64 | Low activity |
The mechanisms through which This compound exerts its biological effects include:
- Tubulin Binding : Similar to combretastatin A-4, it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Inhibition of Enzymatic Activity : The presence of the nitro group may enhance the ability to inhibit specific enzymes involved in microbial metabolism.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that compounds in this class can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Recent case studies have provided insights into the effectiveness of this compound in vivo:
-
Case Study on Tumor Growth Inhibition :
- In a murine model of lung cancer, administration of This compound resulted in a significant reduction in tumor volume compared to controls (p < 0.05).
-
Clinical Relevance in Antimicrobial Resistance :
- A study highlighted its effectiveness against drug-resistant strains of Staphylococcus aureus, suggesting potential for development into a therapeutic agent for resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
